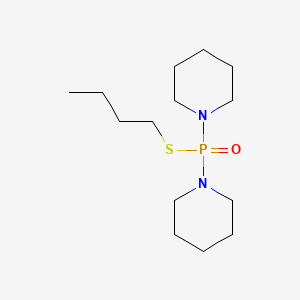
S-Butyl dipiperidinophosphinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Butyl dipiperidinophosphinothioate is an organophosphorus compound with the molecular formula C14H29N2OPS. It is characterized by the presence of a butyl group attached to a dipiperidinophosphinothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Butyl dipiperidinophosphinothioate typically involves the reaction of dipiperidinophosphinothioic acid with butyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
S-Butyl dipiperidinophosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinothioates depending on the nucleophile used.
Scientific Research Applications
S-Butyl dipiperidinophosphinothioate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-Butyl dipiperidinophosphinothioate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its phosphinothioate moiety can interact with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Dipiperidinophosphinothioic acid: A precursor in the synthesis of S-Butyl dipiperidinophosphinothioate.
Butyl diphenylphosphine: Another organophosphorus compound with similar applications in catalysis.
Triphenylphosphine: Widely used in organic synthesis and catalysis
Uniqueness
This compound is unique due to its specific combination of a butyl group and a dipiperidinophosphinothioate moiety. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields. Its ability to form stable complexes with metal ions and interact with biological macromolecules sets it apart from other similar compounds .
Properties
CAS No. |
28869-81-0 |
|---|---|
Molecular Formula |
C14H29N2OPS |
Molecular Weight |
304.43 g/mol |
IUPAC Name |
1-[butylsulfanyl(piperidin-1-yl)phosphoryl]piperidine |
InChI |
InChI=1S/C14H29N2OPS/c1-2-3-14-19-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2-14H2,1H3 |
InChI Key |
NRODSVPWDXZITO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSP(=O)(N1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















